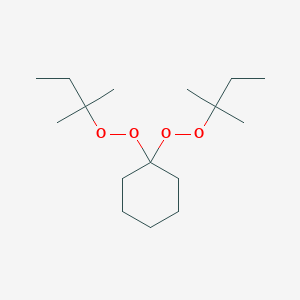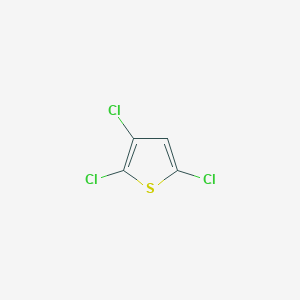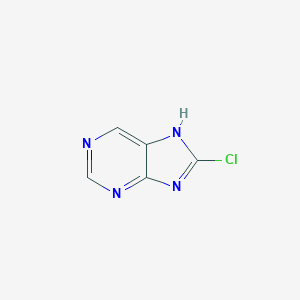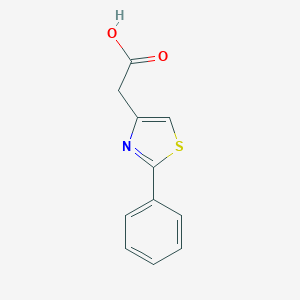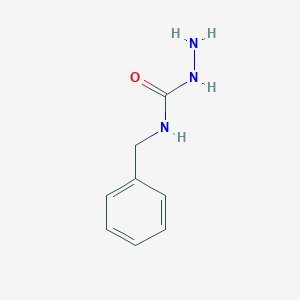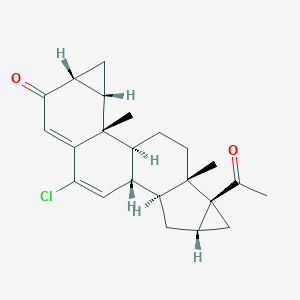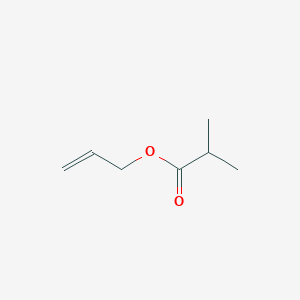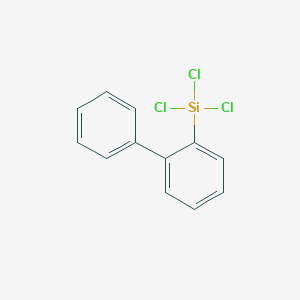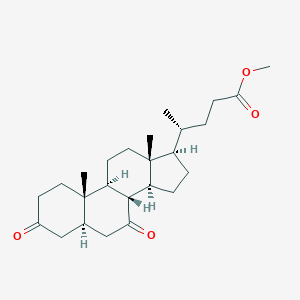
5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester, commonly known as CDME, is a steroid compound that has gained attention in the scientific community due to its potential applications in various fields. CDME is a derivative of cholic acid, a natural bile acid that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats in the small intestine.
Wissenschaftliche Forschungsanwendungen
CDME has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDME has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. In agriculture, CDME has been studied for its ability to enhance plant growth and improve crop yield, making it a potential candidate for the development of new fertilizers. In environmental science, CDME has been studied for its ability to degrade pollutants such as polycyclic aromatic hydrocarbons, making it a potential candidate for the development of new bioremediation technologies.
Wirkmechanismus
The mechanism of action of CDME is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CDME has been shown to activate the nuclear factor-kappa B (NF-kB) pathway, which plays a crucial role in inflammation and immune response. CDME has also been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and survival. These effects of CDME on signaling pathways may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
CDME has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CDME can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CDME has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. In vivo studies have shown that CDME can reduce inflammation and tumor growth in animal models of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDME has several advantages for lab experiments, including its relatively low cost, easy synthesis, and availability. CDME is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, CDME has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. CDME should be handled with caution and appropriate safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of CDME. One direction is the further investigation of its anti-inflammatory and anti-tumor properties and its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of its potential as a fertilizer and its effects on plant growth and crop yield. Additionally, the study of CDME's bioremediation properties and its potential for the cleanup of environmental pollutants is an area of interest. Further research is needed to fully understand the mechanisms of action of CDME and its potential applications in various fields.
Synthesemethoden
The synthesis of CDME involves the esterification of cholic acid with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed by nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
16656-68-1 |
|---|---|
Produktname |
5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester |
Molekularformel |
C25H38O4 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H38O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-20,23H,5-14H2,1-4H3/t15-,16-,18-,19+,20+,23+,24+,25-/m1/s1 |
InChI-Schlüssel |
UZRRNRRCPZZPNY-POAUIWGBSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Synonyme |
3,7-Dioxo-5α-cholan-24-oic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






